molecular formula C5H7NO2 B15127770 4-(Methylamino)-2-butynoic acid

4-(Methylamino)-2-butynoic acid

Cat. No.: B15127770
M. Wt: 113.11 g/mol
InChI Key: RZIVDGGMPPDQOK-UHFFFAOYSA-N
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Description

4-(Methylamino)-2-butynoic acid is an organic compound characterized by the presence of a methylamino group attached to a butynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2-butynoic acid typically involves the alkylation of propargylamine with methyl iodide, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The carboxylation step can be achieved using carbon dioxide under pressure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2-butynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)-2-butynoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2-butynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2-butynoic acid
  • 4-(Ethylamino)-2-butynoic acid
  • 4-(Propylamino)-2-butynoic acid

Uniqueness

4-(Methylamino)-2-butynoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylamino group influences its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-(methylamino)but-2-ynoic acid

InChI

InChI=1S/C5H7NO2/c1-6-4-2-3-5(7)8/h6H,4H2,1H3,(H,7,8)

InChI Key

RZIVDGGMPPDQOK-UHFFFAOYSA-N

Canonical SMILES

CNCC#CC(=O)O

Origin of Product

United States

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